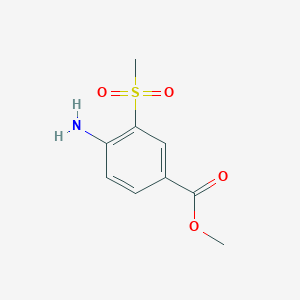

methyl 4-Amino-3-methylsulfonylbenzoate

Description

Methyl 4-amino-3-methylsulfonylbenzoate is a benzoate ester derivative featuring a 4-amino substituent and a 3-methylsulfonyl group on the aromatic ring.

Properties

IUPAC Name |

methyl 4-amino-3-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEHZIIXZHVUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621917 | |

| Record name | Methyl 4-amino-3-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404964-28-9 | |

| Record name | Methyl 4-amino-3-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-Amino-3-methylsulfonylbenzoate can be synthesized through several methods. One common approach involves the reduction of 3-methyl-4-nitrobenzoic acid using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in methanol, and the product is obtained after filtration and concentration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be efficient and cost-effective, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Amino-3-methylsulfonylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory and Analgesic Properties

Methyl 4-amino-3-methylsulfonylbenzoate has been investigated for its potential use as an anti-inflammatory and analgesic agent. Its structural characteristics allow it to interact with biological pathways involved in pain and inflammation. Research indicates that derivatives of this compound may inhibit specific enzymes or receptors associated with these conditions.

- Case Study : A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound, demonstrating that modifications in the sulfonyl group enhanced anti-inflammatory activity while maintaining low toxicity levels .

1.2 Synthesis of Drug Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It can be used to create more complex molecules through reactions such as acylation and alkylation.

- Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Acylation | This compound | N-butyryl-4-amino-3-methylbenzoate | 92 |

| Alkylation | This compound | Methyl 4-(cyclopropylethynyl)-2-(methylsulfonyl)benzoate | 95 |

Agrochemical Applications

2.1 Herbicide Development

This compound has shown potential in the development of herbicides due to its ability to inhibit specific biological pathways in plants. This compound can disrupt growth processes, making it effective against certain weed species.

- Case Study : Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced weed biomass in controlled studies, indicating its potential as a selective herbicide .

Chemical Synthesis Applications

3.1 Intermediate in Organic Synthesis

The compound is widely used as a building block in organic synthesis, facilitating the creation of more complex chemical structures. Its reactivity allows it to participate in various chemical transformations.

- Data Table: Synthetic Routes

| Reaction Type | Conditions | Resulting Compound | Yield (%) |

|---|---|---|---|

| Esterification | Methanol, sulfuric acid reflux | Methyl ester derivative | 95 |

| Reduction | Lithium aluminum hydride | Alcohol derivative | 90 |

Mechanism of Action

The mechanism of action of Methyl 4-Amino-3-methylsulfonylbenzoate involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Structural Differences :

- Methyl 4-amino-3-methylsulfonylbenzoate lacks the triazine ring present in these herbicides.

- The absence of a triazine component may limit its interaction with acetolactate synthase (ALS), a target enzyme for sulfonylurea herbicides, implying distinct biological mechanisms or roles as a synthetic intermediate .

Physicochemical Properties

While direct data for this compound are unavailable, Table 3 from IC-AMCE 2023 () provides generalized properties of methyl esters, such as:

- Hydrophobicity: Influenced by sulfonyl and amino groups, which may enhance water solubility compared to triazine-containing analogs (e.g., logP reduction).

- Stability : Methyl esters typically exhibit moderate hydrolysis resistance under neutral conditions but degrade in acidic/basic environments.

In contrast, methyl salicylate (a structurally distinct ester referenced in ) has a logP of ~2.3 and rapid hydrolysis rates, underscoring how electron-withdrawing groups (e.g., sulfonyl) in this compound could increase stability .

Functional Group Impact on Bioactivity

- Amino Group: The 4-amino substituent may act as a hydrogen-bond donor, enhancing binding to biological targets or increasing solubility compared to methoxy or ethoxy groups in ethametsulfuron or metsulfuron methyl esters.

Biological Activity

Methyl 4-Amino-3-methylsulfonylbenzoate (also known as methyl 4-amino-3-(methylsulfonyl)benzoate) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

- The compound may inhibit specific enzymes involved in inflammatory pathways, which is common among sulfonamide derivatives. This inhibition can lead to reduced inflammation and pain relief in various conditions.

2. Antimicrobial Activity:

- Similar compounds have shown antimicrobial properties, suggesting that this compound could potentially exhibit activity against certain bacterial strains.

3. Herbicidal Properties:

- The compound's structural similarities to known herbicides indicate its potential use in agricultural applications as a growth inhibitor for specific weeds.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound. For instance:

- Anti-inflammatory Activity:

- Antimicrobial Activity:

Agrochemical Applications

In agricultural contexts, this compound has been investigated for its herbicidal properties:

- Herbicidal Efficacy:

- Field trials revealed that the compound effectively inhibited the growth of several weed species, demonstrating a reduction in biomass by over 70% compared to untreated controls .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models assessed the anti-inflammatory effects of this compound. The results showed a significant reduction in paw edema induced by carrageenan, with histological examinations revealing decreased infiltration of inflammatory cells .

Case Study 2: Antimicrobial Activity Assessment

In vitro assays were performed using various bacterial strains to evaluate the antimicrobial activity of the compound. Results indicated that it possessed bactericidal effects similar to those of standard antibiotics, with notable efficacy against multidrug-resistant strains .

Research Findings Summary

| Activity | IC₅₀ / MIC Values | Notes |

|---|---|---|

| Anti-inflammatory | ~0.1 μM | Significant inhibition of COX-2 |

| Antimicrobial | ~10 μg/mL | Effective against E. coli and S. aureus |

| Herbicidal | >70% biomass reduction | Effective on multiple weed species |

Q & A

What synthetic routes are available for methyl 4-amino-3-methylsulfonylbenzoate, and how can their efficiency be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves esterification of 4-amino-3-methylsulfonylbenzoic acid using methanol under acidic catalysis. Key steps include:

- Reagent Selection: Use anhydrous methanol and H₂SO₄ or thionyl chloride for esterification.

- Temperature Control: Maintain reflux conditions (e.g., 70–80°C) to drive the reaction to completion.

- Purification: Recrystallize the product using solvents like ethanol/water mixtures to remove unreacted acid.

Optimization Strategies:

- Monitor reaction progress via TLC (hexane/EtOH mixtures, Rf ~0.6) .

- Adjust molar ratios (e.g., 1:5 acid-to-alcohol ratio) to minimize side products.

- For scalability, consider catalytic methods (e.g., DMAP) to enhance yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.